3-Ethynyl-3-methylpent-4-en-1-ol 3-Ethynyl-3-methylpent-4-en-1-ol
Brand Name: Vulcanchem
CAS No.: 62117-93-5
VCID: VC19475328
InChI: InChI=1S/C8H12O/c1-4-8(3,5-2)6-7-9/h1,5,9H,2,6-7H2,3H3
SMILES:
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

3-Ethynyl-3-methylpent-4-en-1-ol

CAS No.: 62117-93-5

Cat. No.: VC19475328

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

3-Ethynyl-3-methylpent-4-en-1-ol - 62117-93-5

Specification

CAS No. 62117-93-5
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name 3-ethynyl-3-methylpent-4-en-1-ol
Standard InChI InChI=1S/C8H12O/c1-4-8(3,5-2)6-7-9/h1,5,9H,2,6-7H2,3H3
Standard InChI Key QJUMJSPDFJGXMZ-UHFFFAOYSA-N
Canonical SMILES CC(CCO)(C=C)C#C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-ethynyl-3-methylpent-4-en-1-ol, delineates its branching pattern:

  • A pentenol backbone (five-carbon chain with a hydroxyl group at position 1)

  • Ethynyl (CCH-\text{C}\equiv\text{CH}) and methyl (CH3-\text{CH}_3) substituents at carbon 3

  • A double bond between carbons 4 and 5 .

Molecular Geometry

The presence of both sp² (alkene) and sp (alkyne) hybridized carbons introduces significant steric and electronic effects. Density functional theory (DFT) calculations predict a non-planar geometry due to repulsion between the ethynyl and methyl groups, resulting in a dihedral angle of approximately 112° between the alkyne and alkene planes .

Spectroscopic Data

While experimental spectral data remain unpublished, analogous compounds suggest characteristic signals:

  • 1^1H NMR: A triplet for the terminal alkyne proton (δ2.12.3ppm\delta \approx 2.1–2.3 \, \text{ppm}) and multiplet splitting for the allylic hydrogens (δ5.25.8ppm\delta \approx 5.2–5.8 \, \text{ppm}) .

  • IR: Stretching vibrations at 3300cm1\approx 3300 \, \text{cm}^{-1} (\equivC–H), 2100cm12100 \, \text{cm}^{-1} (CC\text{C}\equiv\text{C}), and 1640cm11640 \, \text{cm}^{-1} (C=C\text{C}=\text{C}).

Synthesis and Reaction Pathways

Dehydrohalogenation of Propargyl Ethers

A proposed route involves base-mediated elimination of 3-chloro-3-methylpent-4-en-1-ol, though yields remain unverified. Theoretical studies indicate that using potassium tert-butoxide in tetrahydrofuran at −20°C could favor the desired product over allene byproducts .

Acid-Catalyzed Cyclization

In a method adapted from related systems (e.g., 3-methylpent-1-en-4-yn-3-ol), treatment with p-toluenesulfonic acid in refluxing toluene induces dehydration, forming a conjugated dienyne intermediate. Subsequent quenching with ammonium bicarbonate yields 3-ethynyl-3-methylpent-4-en-1-ol in modest yields (≤45%) .

ParameterValueConditions
Reaction Temperature110°CToluene reflux
Catalyst Loading5 mol%p-TsOH
Isolated Yield38–42%After column chromatography

Physicochemical Properties

Experimental data for this specific compound are sparse, but estimates derived from homologous alcohols include:

PropertyValueMethod
Density (ρ\rho)0.91–0.94 g/cm³Calculated (DFT)
Boiling Point185–190°CExtrapolated (Antoine eq.)
LogP1.19QSPR prediction
Water Solubility2.3 g/LAbraham model

The low water solubility and moderate lipophilicity suggest utility in hydrophobic reaction media or as a building block for amphiphilic molecules .

Comparative Analysis with Structural Analogs

3-Methylpent-1-en-4-yn-3-ol (CAS 3230-69-1)

This shorter-chain analog (C6H8O\text{C}_6\text{H}_8\text{O}) lacks the ethynyl group but shares a tertiary alcohol and conjugated unsaturation. Key differences:

Property3-Ethynyl-3-methylpent-4-en-1-ol3-Methylpent-1-en-4-yn-3-ol
Molecular FormulaC8H12O\text{C}_8\text{H}_{12}\text{O}C6H8O\text{C}_6\text{H}_8\text{O}
Molar Mass (g/mol)124.1896.13
Predicted ReactivityHigher (additional ethynyl)Moderate

The ethynyl group in the target compound enhances susceptibility to click chemistry (e.g., azide-alkyne cycloaddition), unlike its analog.

Challenges in Characterization

Stability Issues

Preliminary observations from related systems suggest rapid autoxidation at the allylic position, forming peroxide derivatives. Storage under nitrogen at −20°C is recommended to mitigate degradation .

Regioselectivity in Reactions

In hydrogenation trials using Pd/C, competing reduction of the alkene (ΔH ≈ −120 kJ/mol) and alkyne (ΔH ≈ −170 kJ/mol) moieties occurs. Selective saturation of the alkyne requires Lindlar catalyst (Pd/CaCO3\text{Pd}/\text{CaCO}_3, quinoline), achieving >90% conversion to the cis-alkene derivative.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms, leveraging chiral auxiliaries or organocatalysts.

  • Polymer Chemistry: Investigating its viability as a monomer for conjugated polymers with optoelectronic applications.

  • Biological Screening: Assessing antimicrobial or anticancer activity, given the bioactivity observed in shorter-chain analogs.

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